ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate
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Overview
Description
ETHYL 3-{3-[(2-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a chromeno[6,7-e][1,3]oxazin ring system, which is known for its diverse biological activities .
Preparation Methods
The synthesis of ETHYL 3-{3-[(2-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multiple steps:
Formation of the chromeno[6,7-e][1,3]oxazin ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the ethyl propanoate group: This step often involves esterification reactions where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 3-{3-[(2-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used in the production of perfumes and flavoring agents due to its ester group.
Mechanism of Action
The mechanism of action of ETHYL 3-{3-[(2-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with various molecular targets. The chromeno[6,7-e][1,3]oxazin ring system can bind to multiple receptors, leading to its diverse biological activities. The ester group can undergo hydrolysis, releasing the active chromeno[6,7-e][1,3]oxazin derivative .
Comparison with Similar Compounds
Similar compounds include:
Methyl p-methoxycinnamate: Known for its use in sunscreens and perfumes.
Ethyl (E)-3-(2-Hydroxy-4-methoxyphenyl)acrylate: Used in organic synthesis and has similar ester functionalities.
ETHYL 3-{3-[(2-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE stands out due to its unique chromeno[6,7-e][1,3]oxazin ring system, which imparts additional biological activities and synthetic versatility.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 3-[3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C26H29NO6/c1-5-31-23(28)11-10-20-16(2)21-12-19-14-27(13-18-8-6-7-9-22(18)30-4)15-32-24(19)17(3)25(21)33-26(20)29/h6-9,12H,5,10-11,13-15H2,1-4H3 |
InChI Key |
SXOHXNUJGZXYKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CC=C4OC)C)OC1=O)C |
Origin of Product |
United States |
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